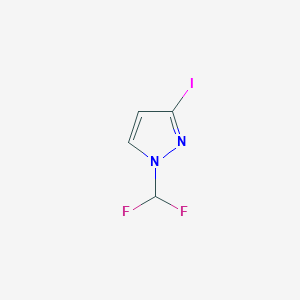

1-(Difluoromethyl)-3-iodopyrazole

Description

Significance of Pyrazole (B372694) Core in Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. jocpr.com Its structural features allow it to participate in hydrogen bonding and other non-covalent interactions, making it a common component in the design of pharmacologically active agents. wikipedia.org The presence of the pyrazole nucleus is found in a variety of drugs with diverse therapeutic applications, highlighting its importance in drug discovery. wikipedia.org

Role of Difluoromethyl Moiety in Organic Synthesis

The introduction of a difluoromethyl (CHF2) group into organic molecules has become a prominent strategy in the design of pharmaceuticals and agrochemicals. google.com The CHF2 group can act as a lipophilic hydrogen bond donor, potentially serving as a bioisostere for hydroxyl or thiol groups. researchgate.net This moiety can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.net The synthesis of N-difluoromethylated heterocycles is an active area of research, with various methods developed for their preparation. arkat-usa.orgresearchgate.net

Importance of Aryl Iodides in Synthetic Transformations

Aryl iodides are highly valuable intermediates in organic synthesis due to the reactivity of the carbon-iodine bond. This bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, making aryl iodides excellent substrates for a wide range of cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The versatility of aryl iodides in these transformations allows for the construction of complex molecular architectures from simpler precursors.

Research Rationale for 1-(Difluoromethyl)-3-iodopyrazole

The rationale for the synthesis and study of this compound stems from the synergistic combination of its constituent parts. The N-difluoromethyl group imparts unique electronic and steric properties, while the C3-iodo substituent serves as a versatile handle for further functionalization through cross-coupling reactions. This dual functionality makes this compound a potentially valuable building block for the synthesis of a diverse library of substituted pyrazoles. These derivatives could be of significant interest for screening in drug discovery programs and for the development of new materials. While specific research findings on this exact molecule are not widely published, its potential can be inferred from studies on analogous compounds. For instance, the synthesis of various N-difluoromethylated pyrazoles and the utility of iodinated pyrazoles in cross-coupling reactions are well-documented. arkat-usa.orgarkat-usa.org

Research Findings on Related Compounds

While direct experimental data for this compound is scarce in the public domain, the synthesis and properties of closely related analogs provide valuable insights.

A common method for the N-difluoromethylation of pyrazoles involves the use of chlorodifluoromethane (B1668795) (ClCF2H) in the presence of a base. researchgate.net For example, the difluoromethylation of 3(5)-methylpyrazole has been shown to produce a mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole. arkat-usa.org These isomers can then be subjected to further reactions, such as iodination. arkat-usa.org

The iodination of N-substituted pyrazoles typically occurs at the C4 position. However, directed synthesis can lead to other isomers. The subsequent functionalization of these iodo-pyrazoles via cross-coupling reactions is a widely used strategy. For instance, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives have been successfully used in Sonogashira cross-coupling reactions with phenylacetylene. arkat-usa.org

The following table summarizes data for some related N-difluoromethylated and iodinated pyrazoles, which can serve as a reference for the expected properties of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 1-(Difluoromethyl)-4-iodo-3-methyl-1H-pyrazole | C5H5F2IN2 | 258.01 | Solid |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | 176.12 | - |

This table presents data for compounds structurally related to this compound and is for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-3-iodopyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2IN2/c5-4(6)9-2-1-3(7)8-9/h1-2,4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAVXNGNQQMAHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1I)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 1 Difluoromethyl 3 Iodopyrazole

Transformations Involving the C-I Bond

The C-I bond in 1-(difluoromethyl)-3-iodopyrazole is a versatile handle for various chemical modifications, primarily through transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and halogen exchange.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are pivotal for creating more complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with a halide or triflate. libretexts.org This reaction is highly effective for creating biaryl structures and introducing alkyl or vinyl groups. libretexts.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

While specific examples for this compound are not detailed in the provided search results, the successful Suzuki-Miyaura coupling of other substituted iodopyrazoles and related nitrogen-rich heterocycles suggests its applicability. nih.govrsc.org For instance, various aryl and heteroaryl boronic acids have been successfully coupled with substituted indazole and benzimidazole (B57391) chlorides under mild conditions. nih.gov One-pot borylation/Suzuki protocols have also been developed to circumvent the need to isolate potentially unstable boronic ester intermediates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heterocyclic Halides

| Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 18 | Not specified for product | nih.gov |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 (Microwave) | 1 | Not specified for product | nih.gov |

| XPhos Pd G2 | Not specified | Not specified | Not specified | Not specified | Not specified | rsc.org |

This table represents general conditions and may require optimization for this compound.

The Stille reaction is another palladium-catalyzed coupling that forms carbon-carbon bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org This method is valued for its tolerance of a wide range of functional groups. libretexts.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

The Stille reaction can be used to couple this compound with various organostannanes, including those bearing alkyl, alkenyl, aryl, benzyl, or acyl groups. wikipedia.orgharvard.edu While specific data for this exact compound is limited in the provided results, the methodology has been successfully applied to other heterocyclic systems. libretexts.org A notable advantage is the air and moisture stability of many organostannane reagents. wikipedia.org However, the toxicity of tin compounds is a significant drawback. libretexts.org To address this, protocols using catalytic amounts of tin have been developed. msu.edumsu.edu

Table 2: General Parameters for Stille Coupling Reactions

| Catalyst | Ligand | Additive | Solvent | Key Features | Reference |

| Pd(II) or Pd(0) sources | Sterically hindered, electron-rich phosphines | CuI (can accelerate the reaction) | THF, DMF, NMP | Wide scope of coupling partners. | wikipedia.orgharvard.edu |

| Pd₂(dba)₃ | AsPh₃ | CuI | DMF | Effective for certain substrates. | harvard.edu |

This table outlines general conditions that would likely be applicable to this compound.

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved into a versatile method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. researchgate.netresearchgate.net These reactions are crucial for synthesizing N-arylated and O-arylated compounds. researchgate.netdigitellinc.com The mechanism can vary, with possibilities including oxidative addition/reductive elimination or pathways involving single-electron transfer (SET) or iodine atom transfer (IAT), depending on the ligands and reactants. nih.gov

For this compound, Ullmann-type reactions would enable the introduction of amine, alcohol, or thiol functionalities at the 3-position. Modern protocols often utilize ligands like β-diketones or 1,10-phenanthroline (B135089) to facilitate the reaction under milder conditions. nih.gov Iron-catalyzed Ullmann-type cross-couplings have also emerged as a cost-effective and sustainable alternative. digitellinc.com

Table 3: Catalytic Systems for Ullmann-Type Reactions

| Metal Catalyst | Ligand | Reactant Types | Key Features | Reference |

| Copper | β-diketones, 1,10-phenanthroline, 1,2-diamines | Aryl iodides with amines, alcohols | Ligands direct selectivity for N- vs. O-arylation. | nih.gov |

| Copper | Diazaphospholane | Aryl iodides with amines | Air-stable ligand. | researchgate.net |

| Iron(III) | DMEDA | Aryl iodides with phenols, thiols | Cost-effective and sustainable. | digitellinc.com |

This table provides an overview of systems that could be adapted for the functionalization of this compound.

Nucleophilic Aromatic Substitution at the C-I Site

Nucleophilic aromatic substitution (SNAr) offers a transition-metal-free pathway to functionalize aromatic rings. mdpi.com In this reaction, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. nih.gov For SNAr to occur at the C-I bond of this compound, the pyrazole (B372694) ring must be sufficiently activated (electron-deficient). The difluoromethyl group at the 1-position contributes to this electron deficiency.

Classic SNAr reactions proceed in a stepwise manner through a stable Meisenheimer intermediate. nih.gov However, recent studies have shown that many SNAr reactions, particularly with less-activated substrates, may occur through a concerted mechanism. nih.gov The reaction of this compound with various nucleophiles such as amines, alkoxides, or thiolates could potentially proceed via an SNAr mechanism, although the reactivity would be influenced by the electronic nature of the pyrazole ring and the strength of the nucleophile.

Halogen Exchange Reactions

Halogen exchange reactions can convert the C-I bond in this compound to other carbon-halogen bonds (e.g., C-Br or C-Cl). This transformation can be useful for modulating the reactivity of the substrate in subsequent cross-coupling reactions, as different halogens exhibit different reactivities. For instance, iodo-Grignard exchange reactions have been reported for other iodopyrazole derivatives, which then allows for the introduction of other functional groups. arkat-usa.orgresearchgate.net It was noted in the study of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole that this compound was less reactive towards Grignard reagents compared to its 4-iodo isomer. arkat-usa.org

Nitrodeiodination Processes

Nitrodeiodination represents a direct method for the introduction of a nitro group onto the pyrazole ring at the C3 position, displacing the iodine atom. This transformation is typically achieved using a nitrating agent in an acidic medium. The reaction proceeds through an electrophilic aromatic substitution mechanism where the nitronium ion (NO₂⁺) acts as the electrophile. The electron-rich nature of the pyrazoles facilitates this substitution. The resulting 1-(difluoromethyl)-3-nitro-1H-pyrazole is a valuable intermediate for further synthetic elaborations.

Reactions at the N1-Difluoromethyl Group

The difluoromethyl group (N-CF₂H) at the N1 position introduces unique reactivity and stability to the pyrazole scaffold.

The C-H bond in the difluoromethyl group, while generally robust, can be functionalized under specific conditions. The high polarization of this bond makes the hydrogen atom a potential site for hydrogen bonding. rsc.org While direct C-H activation of the N-CF₂H group is challenging, its reactivity can be harnessed in the presence of strong bases or radical initiators. Research into the functionalization of similar N-CF₂H moieties in other heterocyclic systems suggests possibilities for introducing various substituents, although this remains an area of active investigation.

Mechanistic Investigations of Reactions Involving 1 Difluoromethyl 3 Iodopyrazole

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 1-(difluoromethyl)-3-iodopyrazole are predominantly dictated by the presence of the iodine atom at the 3-position and the electron-withdrawing difluoromethyl group at the 1-position of the pyrazole (B372694) ring. These features make the compound a valuable substrate for various cross-coupling reactions.

One of the most common transformations is the Sonogashira cross-coupling reaction , which involves the coupling of the 3-iodopyrazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The generally accepted mechanism for this reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The Palladium Cycle:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a low-valent palladium(0) species, forming a square planar palladium(II) intermediate. The C-I bond is weaker than C-Br or C-Cl bonds, making this step relatively facile. wikipedia.org

Transmetalation: In this step, a copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. This results in a new palladium(II) intermediate with both the pyrazolyl and alkynyl groups attached.

Reductive Elimination: The final step of the palladium cycle is the reductive elimination of the coupled product, a 3-alkynyl-1-(difluoromethyl)pyrazole, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

The Copper Cycle:

Coordination: The copper(I) catalyst coordinates with the terminal alkyne.

Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is then ready to participate in the transmetalation step of the palladium cycle.

Another significant reaction pathway is the Suzuki-Miyaura cross-coupling , which couples the 3-iodopyrazole with an organoboron compound. The mechanism is similar to the Sonogashira coupling and involves a palladium-catalyzed cycle. mdpi.comnih.gov

The Suzuki-Miyaura Catalytic Cycle:

Oxidative Addition: Similar to the Sonogashira reaction, the cycle initiates with the oxidative addition of this compound to a Pd(0) catalyst.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. This is often the rate-determining step. nih.gov

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

In addition to cross-coupling reactions, this compound can potentially undergo 1,3-dipolar cycloaddition reactions . While the difluoromethyl group itself is not a 1,3-dipole, the pyrazole ring can be a component of a larger system that participates in such reactions, especially if further functionalized. The mechanism of these reactions is typically concerted, proceeding through a cyclic transition state. acs.org

Kinetic Studies of Key Transformations

While specific kinetic studies on reactions involving this compound are not extensively documented in the available literature, valuable insights can be drawn from studies on analogous systems, particularly Suzuki-Miyaura cross-coupling reactions. mdpi.com

Kinetic investigations of Suzuki cross-coupling reactions often reveal that the transmetalation step is the rate-determining step of the catalytic cycle. nih.gov The rate of this step can be influenced by several factors:

Nature of the Base: The choice of base is critical. The base activates the organoboron reagent, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction rate.

Concentration of Reactants: As expected, the rate of reaction is dependent on the concentration of the reactants, including the aryl halide, the organoboron compound, and the catalyst. mdpi.com

For Sonogashira couplings, the relative rates of the different steps in the catalytic cycle can be influenced by the specific substrates and reaction conditions. The oxidative addition of the C-I bond in this compound is expected to be fast. The rate may also be influenced by the concentration of the copper co-catalyst, which is involved in the formation of the reactive copper acetylide.

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalyst and reagents is paramount in controlling the outcome and efficiency of reactions involving this compound.

Catalysts:

Palladium Catalysts: In cross-coupling reactions like Sonogashira and Suzuki, palladium complexes are the primary catalysts. The active catalytic species is typically a Pd(0) complex. The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands can significantly impact the reaction. nih.gov

Copper Co-catalysts: In the Sonogashira reaction, a copper(I) salt (e.g., CuI) is a crucial co-catalyst. It facilitates the formation of the copper acetylide, which then participates in the transmetalation step with the palladium complex. wikipedia.orglibretexts.org In some cases, iodine has been found to be an effective additive for accelerating Suzuki-type couplings. researchgate.net

Ligands: The ligands coordinated to the palladium center play a critical role in modulating its reactivity and stability.

Phosphine Ligands: Ligands such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich phosphines like tri(tert-butyl)phosphine (P(t-Bu)₃) are commonly used. nih.gov These ligands influence the rate of oxidative addition and reductive elimination by altering the electron density and steric environment around the palladium atom. The use of specific ligands can also prevent the formation of inactive palladium black. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as highly effective ligands in palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability, which can enhance the catalytic activity.

Bases: In both Sonogashira and Suzuki couplings, a base is essential.

In Sonogashira reactions , an amine base (e.g., triethylamine, diethylamine) is often used to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the terminal alkyne. wikipedia.orglibretexts.org

In Suzuki reactions , bases like potassium carbonate, cesium carbonate, or sodium hydroxide (B78521) are used to activate the boronic acid derivative for transmetalation. mdpi.com

The following table summarizes the key catalysts and reagents and their roles:

| Reaction Type | Catalyst/Reagent | Role in the Mechanism |

| Sonogashira Coupling | Palladium(0) complex | Main catalyst for the cross-coupling cycle |

| Copper(I) salt | Co-catalyst, facilitates alkyne activation | |

| Amine base | Neutralizes HX byproduct, deprotonates alkyne | |

| Phosphine ligand | Stabilizes and activates the Pd catalyst | |

| Suzuki-Miyaura Coupling | Palladium(0) complex | Main catalyst for the cross-coupling cycle |

| Base (e.g., K₂CO₃) | Activates the organoboron reagent | |

| Phosphine ligand | Stabilizes and activates the Pd catalyst |

Theoretical and Computational Chemistry Studies of 1 Difluoromethyl 3 Iodopyrazole

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to its chemical reactivity. For 1-(difluoromethyl)-3-iodopyrazole, computational methods like Density Functional Theory (DFT) are used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. researchgate.net Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the electron-withdrawing nature of the difluoromethyl group and the iodine atom significantly influences the energies of the FMOs. These substituents generally lower the energy of both the HOMO and LUMO compared to an unsubstituted pyrazole (B372694) ring. The precise energy values and the spatial distribution of these orbitals, which can be visualized using computational software, provide insights into the most probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Properties of Pyrazole Derivatives (Illustrative) Note: The following data is illustrative and intended to demonstrate the typical output of FMO analysis. Actual values for this compound would require specific DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyrazole | -6.5 | 1.2 | 7.7 |

| 3-Iodopyrazole | -6.8 | 0.8 | 7.6 |

| 1-(Difluoromethyl)pyrazole | -7.1 | 0.5 | 7.6 |

| This compound | -7.4 | 0.2 | 7.6 |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial for its biological activity and physical properties. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. This is achieved through molecular geometry optimization, a computational process that calculates the lowest energy conformation. fraunhofer.de

The presence of the difluoromethyl group introduces rotational flexibility around the C-N bond connecting it to the pyrazole ring. Computational studies can explore the potential energy surface associated with this rotation to identify the most stable rotamers. Factors such as steric hindrance between the fluorine atoms and the pyrazole ring, as well as electrostatic interactions, will dictate the preferred conformation. Fluorine substitution is known to have a significant impact on molecular conformation. soton.ac.uk

The optimized molecular geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters are essential for a detailed understanding of the molecule's shape and can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization.

For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding of each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N), it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predictions are highly valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. These theoretical frequencies can be correlated with the peaks observed in an Infrared (IR) or Raman spectrum, providing a detailed vibrational analysis of the molecule. This can help to confirm the presence of specific functional groups and to understand the molecule's vibrational modes.

When performing computational studies on molecules containing heavy elements like iodine, it is often necessary to account for relativistic effects. rsc.org These effects arise from the high velocity of the core electrons in heavy atoms, which approach a fraction of the speed of light. Relativistic effects can significantly influence the electronic structure and, consequently, the chemical and physical properties of the molecule. rsc.org

For this compound, relativistic effects can impact the calculated NMR chemical shifts of atoms near the iodine, as well as the strength of any intermolecular interactions involving the iodine atom, such as halogen bonding. rsc.org Therefore, for accurate predictions, computational models that incorporate relativistic corrections, such as those based on the Douglas-Kroll-Hess or Zeroth-Order Regular Approximation (ZORA) methods, are often employed.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms at the molecular level. For this compound, this could involve modeling its participation in various chemical transformations, such as nucleophilic substitution at the iodine-bearing carbon or cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, and any intermediates or transition states. fraunhofer.de The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. fraunhofer.de Calculating the energy of the transition state allows for the determination of the activation energy, which is a critical parameter for understanding the reaction kinetics. fraunhofer.de These models can provide invaluable insights into the feasibility of a proposed reaction and can help to explain experimentally observed product distributions.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The non-covalent interactions that this compound can form with other molecules are crucial for its behavior in condensed phases and its potential applications in materials science and medicinal chemistry. Computational methods can be used to model and quantify these interactions.

Given the presence of fluorine and nitrogen atoms, this compound can act as a hydrogen bond acceptor. The iodine atom, being a halogen, can participate in halogen bonding, an attractive interaction between the electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on another molecule. rsc.org The difluoromethyl group can also influence intermolecular interactions through dipole-dipole forces and potentially weak hydrogen bonding.

Computational analysis can determine the geometries and energies of these intermolecular complexes, providing a quantitative understanding of their strength and directionality. This information is vital for predicting how the molecule will pack in a crystal lattice and how it might interact with a biological target.

Dipole Moment and Electron Distribution Analysis

Furthermore, an analysis of the electron distribution can be performed to identify regions of high and low electron density. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors represent different electrostatic potentials. malayajournal.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites of electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and a region of positive potential on the iodine atom, consistent with its ability to form halogen bonds.

Advanced Spectroscopic and Analytical Characterization of 1 Difluoromethyl 3 Iodopyrazole and Its Derivatives

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a cornerstone for the characterization of fluorinated organic molecules like 1-(difluoromethyl)-3-iodopyrazole. By probing the magnetic properties of various nuclei, detailed information about the chemical environment and connectivity of atoms within the molecule can be obtained.

1H, 13C, 19F, and 15N NMR Data Interpretation

The analysis of one-dimensional NMR spectra for ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei provides fundamental structural information. The chemical shifts (δ), multiplicities, and coupling constants (J) are key parameters in this interpretation.

¹H NMR: The proton NMR spectrum of a related compound, 1-(difluoromethyl)-4-iodo-3-methyl-1H-pyrazole, shows characteristic signals for the methyl group and the pyrazole (B372694) ring proton. The difluoromethyl group's proton typically appears as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides insights into the carbon framework of the molecule. For a similar pyrazole derivative, distinct signals are observed for each carbon atom in the molecule, with the difluoromethyl carbon appearing as a triplet due to C-F coupling.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly sensitive and informative technique. For this compound, the ¹⁹F NMR spectrum is expected to show a doublet for the two equivalent fluorine atoms of the difluoromethyl group, resulting from coupling to the proton of the same group. For instance, the ¹⁹F NMR spectrum of 1-(difluoromethyl)-3-iodo-1H-pyrazole in CDCl₃ exhibits a doublet at approximately -93.12 ppm with a coupling constant (J) of 59.0 Hz.

¹⁵N NMR: ¹⁵N NMR spectroscopy can be used to probe the nitrogen environments within the pyrazole ring, although it is less commonly reported due to the lower natural abundance and sensitivity of the ¹⁵N nucleus.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their vibrational modes. For this compound, the vibrational spectrum is expected to be a composite of the characteristic vibrations of the pyrazole ring, the difluoromethyl group, and the carbon-iodine bond.

While specific experimental spectra for this compound are not widely available in the public domain, analysis of closely related compounds provides significant insight into the expected vibrational frequencies. The study of halogenated pyrazoles, for instance, offers a basis for understanding the influence of the iodine substituent. mdpi.com

Infrared (IR) Spectroscopy

The IR spectrum of a molecule reveals the vibrational modes that induce a change in the dipole moment. For pyrazole and its derivatives, the N-H stretching frequency is a prominent feature, though this is absent in N-substituted pyrazoles like this compound. The IR spectra of 4-halogenated-1H-pyrazoles show complex patterns in the 2600-3200 cm⁻¹ region due to hydrogen bonding, which would not be present in the N-substituted target compound. mdpi.com

In the case of 4-iodo-1H-pyrazole, a related iodinated pyrazole, characteristic IR absorption bands have been identified. mdpi.com These provide a reference for the vibrations of the iodinated pyrazole ring. The introduction of a difluoromethyl group at the N1 position is expected to introduce strong C-F stretching vibrations, typically observed in the 1100-1000 cm⁻¹ region.

A study on the synthesis of N-difluoromethylpyrazoles indicates the successful attachment of the CHF₂ group to the pyrazole ring, which would be unequivocally confirmed by the presence of these characteristic C-F stretching bands in the IR spectrum. arkat-usa.org

Table 1: Characteristic IR Absorption Bands for 4-Iodo-1H-pyrazole mdpi.com

| Wavenumber (cm⁻¹) | Assignment |

| 3235 | N-H stretching (shoulder) |

| 3100-3180 | N-H stretching (three-component band) |

Note: The N-H stretching bands would be absent in this compound.

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by detecting vibrational modes that involve a change in the polarizability of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-I stretching vibration in this compound, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum, typically in the low-frequency region (below 600 cm⁻¹). The symmetric stretching of the pyrazole ring would also be a prominent feature.

Other Advanced Analytical Techniques

Beyond vibrational spectroscopy, a suite of other advanced analytical techniques is crucial for the comprehensive characterization of this compound and its derivatives.

UV-Vis Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, exhibits characteristic π → π* transitions. A study on the complexation of a pyrazole derivative, 1,3-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene, with metal ions showed absorption maxima around 290-294 nm. researchgate.net For this compound, the electronic transitions of the pyrazole core would be influenced by the electron-withdrawing difluoromethyl group and the iodine atom. These substituents can cause a shift in the absorption maxima (either a bathochromic or hypsochromic shift) and a change in the molar absorptivity.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a primary technique for determining the crystalline structure of solid materials. For a novel compound like this compound, PXRD would provide information on its crystal system, space group, and unit cell dimensions. Studies on various pyrazole derivatives have demonstrated the utility of PXRD in their structural characterization. For example, the PXRD data for a pyrazoline compound, 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, revealed a monoclinic crystal system. researchgate.net Similarly, a comparative analysis of pyrazolone (B3327878) derivatives showed them crystallizing in monoclinic, triclinic, and orthorhombic systems. spast.org This highlights the structural diversity of pyrazole-based compounds. The analysis of different weight percentages of pyrazole in polymer electrolytes by PXRD has also been reported. researchgate.net

Table 2: Example of Crystallographic Data for a Pyrazoline Derivative from PXRD researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | I2/a |

| a (Å) | 25.440(5) |

| b (Å) | 5.124(2) |

| c (Å) | 26.261(6) |

| β (°) | 105.75(2) |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is employed to visualize the surface morphology and topography of a material. For a crystalline solid like this compound, SEM images can reveal the shape, size, and surface features of the crystals. In the context of pyrazole-containing materials, SEM has been used to study the morphology of polymer electrolytes doped with pyrazole, providing insights into the surface texture and homogeneity of the material. researchgate.net

Applications in Synthetic Methodology and Materials Science

1-(Difluoromethyl)-3-iodopyrazole as a Versatile Synthetic Building Block

This compound is a highly useful intermediate in organic synthesis due to the distinct reactivity of its functional groups. The pyrazole (B372694) core is a significant pharmacophore, and the difluoromethyl (CHF2) group can enhance metabolic stability and lipophilicity, making it a desirable feature in medicinal and agrochemical compounds.

The true synthetic versatility of this molecule lies in the strategic presence of the iodine atom at the 3-position. This iodo-group serves as a reactive handle for a variety of cross-coupling reactions, enabling the straightforward introduction of diverse molecular fragments. A convenient synthetic route for preparing valuable 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which can then undergo further modifications. For instance, Sonogashira cross-coupling reactions with terminal alkynes, such as phenylacetylene, have been successfully demonstrated with related 3-iodopyrazole derivatives. This reaction allows for the formation of a carbon-carbon bond, linking the pyrazole ring to an alkyne group, which can then be used in further synthetic transformations.

This capability allows chemists to construct complex molecular architectures by appending various side chains to the pyrazole scaffold, thereby generating libraries of novel compounds for screening in drug discovery and materials science.

Development of Novel Pyrazole-Based Scaffolds for Chemical Research

The development of new molecular scaffolds is a cornerstone of chemical research, particularly in the search for new therapeutic agents. Pyrazole and its derivatives are prominent in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic properties. chemicalbook.comgoogle.com For example, pyrazole scaffolds have been instrumental in creating potent inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy. chemicalbook.com They have also been investigated for activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. google.com

This compound is an ideal starting material for generating novel pyrazole-based scaffolds. Its inherent functionalities allow for systematic structural modifications. Researchers can leverage the reactivity of the iodo group to introduce a variety of substituents, while the difluoromethyl group provides a consistent structural element known to impart favorable pharmacokinetic properties. This modular approach facilitates the exploration of structure-activity relationships (SAR), where the impact of different appended groups on a molecule's biological activity is studied. The ability to readily diversify the pyrazole core makes this compound a powerful tool for building libraries of unique molecules aimed at discovering new chemical entities with desired biological or material properties.

Catalysis: Ligand Design and Metal Complex Formation

Pyrazole derivatives are widely used as ligands in coordination chemistry due to their ability to form stable complexes with a wide array of metal ions. google.com The nitrogen atoms of the pyrazole ring act as effective donors, allowing them to coordinate to metals and influence their catalytic activity. The electronic and steric properties of the ligand are crucial in determining the performance of the resulting metal complex in catalytic transformations.

This compound offers intriguing possibilities for ligand design. The pyrazole ring itself provides the primary coordination site. The substituents, however, can fine-tune the ligand's properties:

Difluoromethyl Group: This strongly electron-withdrawing group can modulate the electron density on the pyrazole ring, affecting the ligand's donor strength and the Lewis acidity of the coordinated metal center.

Iodo Group: While it can also influence the electronics, the iodo group's primary utility is as a synthetic handle. It allows the pyrazole ligand to be incorporated into larger, more complex ligand architectures through cross-coupling reactions before complexation to a metal.

The versatility of pyrazole-based ligands has led to the synthesis of numerous metal complexes with diverse structures and applications.

Table 1: Examples of Metal Complexes with Pyrazole-Derived Ligands

| Metal | Ligand Type | Resulting Complex Example | Reference |

|---|---|---|---|

| Zinc | Diphenyldipyrazolylmethane | [Zn(dpdpm)(NO3)2] | google.com |

| Copper | Pyrazole | [Cu(pzH)4Br2] | google.com |

| Nickel | Pyrazole, Pyridine | [Ni(py)2(pzH)2Cl2] | google.com |

| Cobalt | 3-tert-butyl-4-cyano pyrazole | Octahedral Co complex with four pyrazoles and two waters | google.com |

| Gold | 3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazole | Cyclic trinuclear [Au3(μ-L)3] and tetranuclear [Au4(μ-L)4] clusters | google.com |

This table is illustrative of the types of complexes formed with pyrazole derivatives and is not specific to this compound.

Functional Materials Development (e.g., Optoelectronic Materials, Electronic Materials)

The search for new functional materials for applications in electronics and optoelectronics is a rapidly advancing field. Heterocyclic compounds, including pyrazoles, are of great interest due to their inherent electronic properties and synthetic tunability. The incorporation of fluorine atoms into organic materials is a well-established strategy to enhance key properties such as thermal stability, solubility, and electron-accepting ability.

While direct applications of this compound in functional materials are not yet widely reported, related fluorinated pyrazole derivatives have shown significant promise. For example, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines have been synthesized and investigated for their potential in photovoltaic and electroluminescent devices. mdpi.comresearchgate.net These compounds exhibit high light absorbance and have been used as emitters in Organic Light Emitting Diodes (OLEDs), producing bright bluish-green light. mdpi.comresearchgate.net

Furthermore, theoretical studies on pyrazole-containing molecules have revealed their potential for optoelectronic applications, showing strong absorption properties in the UV region. researchgate.net The difluoromethyl group in this compound can be expected to confer enhanced stability and favorable electronic properties, while the iodo-group provides a crucial anchor point for polymerization or attachment to other functional moieties. This allows for the rational design of new polymers or small molecules for use in organic solar cells, OLEDs, and other electronic devices. The synthesis of fluorinated bis(pyrazoles) has demonstrated that the degree of fluorination can influence properties like the dielectric constant, which is critical for electronic components. rsc.org

Applications in Agrochemical Precursor Synthesis

One of the most significant applications of the 1-(difluoromethyl)pyrazole scaffold is in the agrochemical industry. Specifically, a derivative, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key building block for a modern class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). These fungicides are vital for controlling a broad spectrum of fungal diseases in major crops like cereals. mdpi.comnih.gov

The synthesis of these complex fungicides relies on the availability of the core pyrazole structure. This compound can be envisioned as a precursor to this essential carboxylic acid intermediate. Several major commercial fungicides are based on this pyrazole scaffold, highlighting the industrial importance of this chemical class.

Table 2: Prominent Fungicides Derived from the 3-(Difluoromethyl)pyrazole Scaffold

| Fungicide Name | Developer/Company | Key Application | Reference |

|---|---|---|---|

| Bixafen | Bayer | Cereal fungicide | google.comnih.govthieme-connect.com |

| Isopyrazam | Syngenta | Broad-spectrum foliar fungicide for cereals and bananas | nih.govfao.org |

| Fluopyram | Not specified in sources | Nematicide and fungicide for forestry and fruit | lew.ro |

| Penthiopyrad | Mitsui Chemicals Inc & Co; Dupont | Succinate dehydrogenase inhibitor | mdpi.comnih.gov |

| Sedaxane | Syngenta | Succinate dehydrogenase inhibitor | nih.gov |

The synthesis of these active ingredients often involves the coupling of the pyrazole carboxylic acid (or its acid chloride) with a specific aniline (B41778) derivative. For example, the synthesis of Bixafen involves reacting 1-methyl-3-difluoromethyl-4-pyrazolecarbonyl chloride with a substituted 2-aminobiphenyl (B1664054) intermediate. google.comthieme-connect.com Similarly, Isopyrazam is formed by the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with a complex amine. nih.gov The consistent demand for these high-performance fungicides underscores the critical role of their pyrazole precursors in global agriculture.

Future Research Directions and Outlook

Exploration of Undiscovered Reactivity Modes

The C-I bond in 1-(difluoromethyl)-3-iodopyrazole is a key functional handle ripe for exploration beyond standard cross-coupling reactions. savemyexams.com While the reactivity of iodopyrazoles in reactions like Suzuki, Heck, and Sonogashira couplings is established, future research could delve into more novel transformations. nih.gov

One promising area is the use of photoredox catalysis . rsc.orgnih.govmdpi.comyoutube.com Visible-light-mediated reactions could enable the formation of C-C and C-heteroatom bonds under mild conditions, potentially allowing for the introduction of complex molecular fragments that are incompatible with traditional palladium catalysis. For instance, cooperative iodine and photoredox catalysis could be explored for direct C-H functionalization reactions at other positions on the pyrazole (B372694) ring or on adjacent molecules. rsc.org

Furthermore, the application of transition-metal-catalyzed C-H activation presents another frontier. rsc.orgresearchgate.net While the iodine provides a specific site for functionalization, directing group-assisted or inherent C-H activation at other positions of the pyrazole ring could lead to the synthesis of polysubstituted pyrazoles with unique electronic and steric properties. researchgate.net Investigating the interplay between the directing ability of the pyrazole nitrogens and the influence of the difluoromethyl group will be crucial. researchgate.net

Development of Sustainable Synthetic Routes

The growing emphasis on green chemistry necessitates the development of more sustainable methods for the synthesis of this compound and its derivatives. doaj.org

Flow chemistry offers a powerful platform to enhance the safety, efficiency, and scalability of pyrazole synthesis. nih.govdoaj.orgmdpi.comrsc.orggalchimia.com Continuous-flow processes can allow for better control over reaction parameters, potentially leading to higher yields and purities while minimizing waste. rsc.org The development of a telescoped flow synthesis, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, would be a significant advancement. nih.gov

Moreover, exploring electrochemical methods for the iodination of the pyrazole core could provide a reagent-free and environmentally friendly alternative to traditional iodinating agents. researchgate.net

Integration into Advanced Material Architectures

The unique electronic properties conferred by the difluoromethyl group and the potential for functionalization at the iodine position make this compound an attractive building block for advanced materials. acs.orgnih.govmdpi.comacs.org

In the field of organic electronics , functionalized pyrazoles could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). mdpi.com The difluoromethyl group can modulate the HOMO/LUMO energy levels and improve the stability of organic materials. By replacing the iodine with various conjugated moieties, a library of materials with tunable optoelectronic properties could be generated.

The ability of pyrazoles to act as ligands for metal ions opens up possibilities in the design of coordination polymers and metal-organic frameworks (MOFs) . nih.govresearchgate.netresearchgate.netnih.govmocedes.org The iodine atom could be retained as a reactive site for post-synthetic modification of the MOF, or it could be replaced by another coordinating group prior to framework assembly. The resulting materials could have applications in gas storage, catalysis, or sensing.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile nature of the this compound scaffold lends itself to a wide range of interdisciplinary research applications.

In medicinal chemistry , this compound could serve as a starting point for the design of novel bioactive molecules. nih.govmdpi.commdpi.comnih.govresearchgate.net The difluoromethyl group is a well-known bioisostere of a hydroxyl or thiol group and can enhance metabolic stability and binding affinity. The iodine atom allows for the facile introduction of diverse functionalities to probe structure-activity relationships.

In agrochemical research , fluorinated pyrazoles are a known class of potent insecticides and herbicides. mdpi.comnih.gov this compound could be a key intermediate in the synthesis of new agrochemicals with improved efficacy and environmental profiles.

Furthermore, the use of this compound and its derivatives as catalyst ligands in organometallic chemistry is an underexplored area. researchgate.netresearchgate.net The pyrazole moiety can coordinate to a metal center, while the difluoromethyl and iodo substituents can be used to fine-tune the steric and electronic properties of the resulting catalyst, potentially leading to new levels of reactivity and selectivity.

Q & A

Q. Q1. What are the optimal synthetic routes for 1-(Difluoromethyl)-3-iodopyrazole?

Methodological Answer: The synthesis typically involves iodination of a pyrazole precursor followed by difluoromethylation . A common approach is:

Iodination : React 1H-pyrazole derivatives with iodine sources (e.g., NIS, ) under acidic conditions to introduce iodine at position 2.

Difluoromethylation : Use difluoromethylating agents like sodium chlorodifluoroacetate (ClCFCOONa) or fluoroform (CHF) with radical initiators (e.g., TBHP) to install the -CFH group at position 1 .

Key conditions: Reactions require inert atmospheres (N), polar aprotic solvents (DMF, DMSO), and temperatures between 60–100°C.

Q. Q2. How can structural confirmation of this compound be achieved?

Methodological Answer:

- NMR Spectroscopy : NMR confirms the difluoromethyl group (δ ≈ -80 to -90 ppm for CFH). NMR identifies pyrazole protons (δ 6.5–8.0 ppm) and iodine’s deshielding effects .

- Mass Spectrometry : High-resolution MS (HRMS) detects the molecular ion peak (e.g., [M+H] at m/z 273.93 for CHFIN) .

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and iodine’s steric effects .

Q. Q3. What are the primary applications of this compound in biological research?

Methodological Answer: this compound is a versatile intermediate for:

- Antifungal/Anticancer Agents : The iodine atom enables Suzuki-Miyaura cross-coupling to generate biaryl derivatives for bioactivity screening .

- Radiotracers : -labeled analogs are used in imaging studies due to iodine’s radiochemical stability .

Advanced Research Questions

Q. Q4. How does the difluoromethyl group influence electronic and steric properties in reactions?

Methodological Answer:

- Electronic Effects : The -CFH group is electron-withdrawing, reducing electron density on the pyrazole ring (confirmed by DFT calculations), which enhances electrophilic substitution reactivity at position 4 .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, allowing efficient cross-coupling (e.g., with Pd catalysts) despite the bulky iodine substituent .

Q. Q5. How to resolve contradictions in reported bioactivity data for derivatives?

Methodological Answer: Contradictions arise from substituent positioning and assay conditions . For example:

- Case Study : Derivatives with iodine at position 3 show higher antifungal activity than methyl analogs due to enhanced halogen bonding with target enzymes. However, conflicting data may stem from variations in microbial strains or assay pH .

- Resolution : Use standardized assays (e.g., CLSI guidelines) and computational docking to validate target interactions .

Q. Q6. What computational methods are used to predict reactivity and binding modes?

Methodological Answer:

- DFT Calculations : Model transition states for difluoromethylation and iodination steps (e.g., using Gaussian09 with B3LYP/6-31G**) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like CYP51 (antifungal) or kinase enzymes (anticancer) .

Critical Considerations for Researchers

- Stability : Store under inert conditions; iodine substituents may undergo photodecomposition .

- Toxicity : Handle with gloveboxes due to potential release of HF during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.